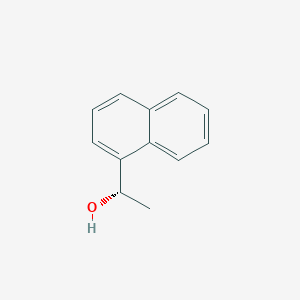

(S)-(-)-1-(1-Naphthyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-naphthalen-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRQOYRPWJULJN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936062 | |

| Record name | 1-(Naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15914-84-8 | |

| Record name | 1-(Naphthalen-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(-)-1-(1-Naphthyl)ethanol physical properties

An In-Depth Technical Guide to the Physical Properties of (S)-(-)-1-(1-Naphthyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a chiral alcohol widely utilized as an intermediate in asymmetric synthesis. The information is presented to support research and development activities in the pharmaceutical and chemical industries.

Chemical Identity and Structure

This compound is a chiral secondary alcohol. Its stereochemistry is designated as (S) according to the Cahn-Ingold-Prelog priority rules, and the negative sign (-) in its name indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left.

-

IUPAC Name: (1S)-1-(naphthalen-1-yl)ethan-1-ol

-

Synonyms: (S)-(-)-α-Methyl-1-naphthalenemethanol, (S)-(-)-1-(1-Hydroxyethyl)naphthalene

-

CAS Number: 15914-84-8

Physical Properties

The physical properties of this compound and its corresponding racemic mixture and (R)-enantiomer are summarized in the tables below. These properties are crucial for its handling, purification, and use in chemical reactions.

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow powder or crystals | [3] |

| Solubility | Soluble in organic solvents such as methanol, ethers, and aromatic hydrocarbons. Limited solubility in water. | [4] |

Table 2: Thermal Properties

| Compound | Melting Point (°C) | Boiling Point (°C) |

| This compound | 44.0 - 48.0 | 316.0 ± 11.0 at 760 mmHg (Predicted) |

| (R)-(+)-1-(1-Naphthyl)ethanol | 47 - 49 | 316.0 ± 11.0 (Predicted) |

| (±)-1-(1-Naphthyl)ethanol (Racemic) | 63 - 65 | 316.0 ± 11.0 at 760 mmHg, 133 at 3 mmHg |

Table 3: Optical Properties

| Compound | Specific Rotation [α] | Conditions | Source(s) |

| This compound | -75.0 to -80.0° | c = 1 in methanol | [3] |

| (R)-(+)-1-(1-Naphthyl)ethanol | +78° | c = 1 in methanol | [7] |

Experimental Protocols

The following sections detail the general methodologies for determining the key physical properties of chiral alcohols like this compound.

Melting Point Determination

The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline sample is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube, typically to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[8][9][10]

Boiling Point Determination

The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For small sample sizes, the Thiele tube method is commonly employed.

Apparatus:

-

Thiele tube

-

Heat source (e.g., Bunsen burner or hot plate)

-

Thermometer (calibrated)

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a heating fluid.

-

The Thiele tube is gently heated, and a stream of bubbles will emerge from the open end of the capillary tube as the liquid boils.

-

The heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][11][12][13]

Specific Rotation Determination

Specific rotation is a characteristic property of a chiral compound and is measured using a polarimeter. It is the angle of rotation of plane-polarized light by a solution of the substance at a specific concentration and path length.

Apparatus:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (typically 1 dm in length)

-

Volumetric flask

-

Analytical balance

Procedure:

-

A precise mass of the chiral substance is accurately weighed and dissolved in a specific volume of a suitable solvent (e.g., methanol) to prepare a solution of known concentration (c, in g/mL).

-

The polarimeter is calibrated using a blank (the pure solvent).

-

The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.

-

The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where l is the path length of the cell in decimeters (dm).[1][3][5][14][15]

Application in Asymmetric Synthesis

This compound is a valuable chiral auxiliary and intermediate in asymmetric synthesis. A primary application is in the enantioselective reduction of prochiral ketones to form chiral secondary alcohols. This is often achieved through methods like transfer hydrogenation or using stoichiometric chiral reducing agents derived from chiral alcohols.

Experimental Workflow: Asymmetric Reduction of a Prochiral Ketone

The following diagram illustrates a general workflow for the asymmetric reduction of a ketone to a chiral alcohol, a common application for compounds like this compound or its derivatives.

Caption: General workflow for the asymmetric reduction of a ketone.

This workflow outlines the key steps from reaction setup to the analysis of the final chiral alcohol product. The choice of solvent, reducing agent, and reaction conditions are critical for achieving high yield and enantioselectivity. The enantiomeric excess of the product is a crucial measure of the success of the asymmetric synthesis and is typically determined by chiral chromatography.

References

- 1. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 2. mdpi.com [mdpi.com]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 5. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 6. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phillysim.org [phillysim.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 10. cerritos.edu [cerritos.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (S)-(-)-1-(1-Naphthyl)ethanol: Chemical Structure, Stereochemistry, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemical properties, and key synthetic and analytical methodologies for (S)-(-)-1-(1-Naphthyl)ethanol. This chiral alcohol is a valuable building block in the pharmaceutical industry, primarily utilized as a key intermediate in the synthesis of various therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a chiral secondary alcohol characterized by a naphthyl group and a hydroxyl-bearing ethyl substituent at the 1-position of the naphthalene ring. Its stereochemistry is defined by the S-configuration at the chiral center, and it exhibits a levorotatory specific rotation.

Table 1: Chemical Identifiers for 1-(1-Naphthyl)ethanol and its Enantiomers

| Identifier | Racemic (±)-1-(1-Naphthyl)ethanol | This compound | (R)-(+)-1-(1-Naphthyl)ethanol |

| IUPAC Name | (RS)-1-(Naphthalen-1-yl)ethanol | (S)-1-(Naphthalen-1-yl)ethanol | (R)-1-(Naphthalen-1-yl)ethanol |

| CAS Number | 1517-72-2[1][2] | 15914-84-8 | 42177-25-3 |

| Molecular Formula | C₁₂H₁₂O[1][2][3] | C₁₂H₁₂O | C₁₂H₁₂O |

| Molecular Weight | 172.22 g/mol [1][2][3] | 172.22 g/mol | 172.22 g/mol |

| InChI Key | CDRQOYRPWJULJN-UHFFFAOYSA-N[1] | CDRQOYRPWJULJN-QMMMGPOBSA-N | CDRQOYRPWJULJN-VKHMYHEASA-N |

| SMILES String | CC(O)c1cccc2ccccc12[1] | C--INVALID-LINK--c1cccc2ccccc12 | C--INVALID-LINK--c1cccc2ccccc12 |

Table 2: Physicochemical Properties

| Property | Racemic (±)-1-(1-Naphthyl)ethanol | This compound | (R)-(+)-1-(1-Naphthyl)ethanol |

| Physical State | Solid[1] | Solid | White to pale yellow crystals |

| Melting Point | 63-65 °C[1] | 44.0 to 48.0 °C | 47-49 °C |

| Boiling Point | 316.0 ± 11.0 °C at 760 mmHg | 165 °C at 11 mmHg | 316.0 ± 11.0 °C (Predicted) |

| Specific Rotation ([α]D) | Not Applicable | -75.0 to -80.0° (c=1, MeOH) | +78° (c=1, MeOH) |

| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents |

Stereochemistry and a Visual Representation

The stereochemistry of 1-(1-Naphthyl)ethanol is centered at the carbon atom bonded to the hydroxyl group and the naphthyl ring. The Cahn-Ingold-Prelog (CIP) priority rules assign the (S) or (R) configuration based on the spatial arrangement of the substituents. The (S)-enantiomer, the focus of this guide, and its (R)-enantiomer are non-superimposable mirror images.

Role in Drug Development

This compound is a crucial chiral intermediate in the synthesis of various pharmaceuticals. A notable application is in the production of statins, which are HMG-CoA reductase inhibitors used to lower cholesterol. Its specific stereochemistry is often essential for the biological activity of the final drug molecule.

Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis via Biocatalytic Reduction of 1'-Acetonaphthone

This method utilizes enzymes to stereoselectively reduce the ketone group of 1'-acetonaphthone to the corresponding (S)-alcohol.

Experimental Workflow:

Detailed Protocol (based on microbial reduction):

-

Microorganism Cultivation: A microorganism known to possess a suitable ketoreductase, such as Pichia kudriavzevii, is cultured in an appropriate growth medium until a desired cell density is reached.[4]

-

Bioreduction: 1'-Acetonaphthone is added to the whole-cell culture or a suspension of harvested cells in a buffer. The reaction is incubated under optimized conditions of temperature, pH, and agitation.[4]

-

Reaction Monitoring: The progress of the reduction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Product Extraction: Upon completion, the reaction mixture is extracted with an organic solvent like ethyl acetate. The organic layers are combined.

-

Purification: The crude product is purified using column chromatography on silica gel to yield the pure this compound.

-

Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the final product is determined using chiral HPLC.

Resolution of Racemic 1-(1-Naphthyl)ethanol

This approach involves the separation of the two enantiomers from a racemic mixture. This can be achieved through classical chemical resolution or enzymatic kinetic resolution.

This method relies on the reaction of the racemic alcohol with a chiral resolving agent to form diastereomeric esters. The diastereomers, having different physical properties, can then be separated.

Logical Relationship for Chemical Resolution:

General Protocol:

-

Esterification: The racemic 1-(1-Naphthyl)ethanol is reacted with an enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid) or its acyl chloride in the presence of a coupling agent or base to form a mixture of diastereomeric esters.

-

Separation: The diastereomeric esters are separated based on their differential solubility through fractional crystallization.

-

Hydrolysis: The separated diastereomeric ester corresponding to the (S)-alcohol is hydrolyzed under acidic or basic conditions to yield this compound.

-

Purification: The final product is purified by standard techniques such as column chromatography.

This method utilizes a lipase to selectively acylate one of the enantiomers, allowing for the separation of the unreacted enantiomer.

Experimental Workflow for Enzymatic Resolution:

General Protocol:

-

Reaction Setup: Racemic 1-(1-Naphthyl)ethanol, a lipase (e.g., Novozym 435), and an acyl donor (e.g., vinyl acetate) are combined in an anhydrous organic solvent.

-

Enzymatic Reaction: The reaction is stirred at a controlled temperature. The lipase selectively acylates one enantiomer (typically the (R)-enantiomer) at a much faster rate than the (S)-enantiomer.

-

Reaction Monitoring: The reaction is monitored by chiral HPLC until approximately 50% conversion is reached to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Separation: The reaction is stopped, and the enzyme is filtered off. The resulting mixture of the unreacted (S)-alcohol and the (R)-ester is separated by column chromatography.

-

Product Isolation: The fraction containing this compound is collected and the solvent is removed to yield the purified product.

Conclusion

This compound is a stereochemically defined and synthetically valuable chiral alcohol. The methodologies outlined in this guide, particularly asymmetric biocatalysis and enzymatic kinetic resolution, offer efficient and environmentally benign routes to this important pharmaceutical intermediate. A thorough understanding of its properties and the available synthetic protocols is essential for researchers and professionals engaged in the development of chiral drugs.

References

(S)-(-)-1-(1-Naphthyl)ethanol: A Technical Guide for Researchers

An In-depth Technical Guide on (S)-(-)-1-(1-Naphthyl)ethanol for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of the chiral alcohol this compound. This compound serves as a critical chiral building block in asymmetric synthesis, particularly in the development of pharmacologically active molecules.

Core Compound Data

This compound is a chiral aromatic alcohol. Its stereochemistry is of significant importance in the synthesis of enantiomerically pure compounds.

| Property | Value | Source |

| CAS Number | 15914-84-8 | [1] |

| Molecular Formula | C₁₂H₁₂O | [2][3] |

| Molecular Weight | 172.22 g/mol | [2][3][4][5] |

| Synonyms | (S)-(-)-α-Methyl-1-naphthalenemethanol, (S)-(-)-1-(1-Hydroxyethyl)naphthalene | [1] |

Physicochemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in many organic solvents (alcohols, ethers, aromatic hydrocarbons) |

Applications in Research and Drug Development

This compound is a valuable intermediate in various fields:

-

Pharmaceutical Industry : It serves as a chiral precursor for the synthesis of various drugs and active pharmaceutical ingredients.[6] Notably, it is a chiral drug intermediate for producing mevinic acid analogs, which are potent cholesterol-lowering agents.[7] These analogs act as HMG-CoA reductase inhibitors and are used in the synthesis of statins.[7]

-

Organic Synthesis : This compound is widely used as a versatile reagent in organic synthesis due to its chemical properties that allow for the formation of a wide range of other compounds.[6][8]

-

Medical Research : Due to its potential anti-inflammatory and anti-cancer properties, 1-(1-Naphthyl)ethanol is a compound of interest in medical research for the development of novel therapeutic agents.[6]

-

Perfumery and Fragrances : The racemic form, 1-(1-Naphthyl)ethanol, is utilized as a key ingredient in the creation of various fragrances due to its distinctive floral, sweet, and somewhat spicy scent.[6]

Experimental Protocols

The enantioselective synthesis of this compound is crucial for its application in drug development. A common and effective method is the asymmetric reduction of the prochiral ketone, 1-acetonaphthone. Biocatalytic reduction offers a highly selective and environmentally friendly approach.

Biocatalytic Asymmetric Reduction of 1-Acetonaphthone

This protocol is based on the whole-cell bioreduction of 1-acetonaphthone to produce enantiopure (S)-1-(1-naphthyl)ethanol using a microbial ketoreductase.[7]

1. Microorganism and Culture Preparation:

-

A suitable microorganism, such as Pichia sp., is selected for its ketoreductase activity.

-

The microorganism is cultured in an appropriate growth medium to achieve a sufficient cell density for the bioreduction.

2. Bioreduction Reaction:

-

In a reaction vessel, the cultured microbial cells (whole-cell catalyst) are suspended in a buffer solution.

-

1-Acetonaphthone, the substrate, is added to the cell suspension.

-

The reaction mixture is incubated under optimized conditions of temperature, pH, and agitation to facilitate the enzymatic reduction.

3. Reaction Monitoring:

-

The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the conversion of the ketone to the alcohol.

4. Product Extraction and Purification:

-

Upon completion of the reaction, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

The crude (S)-1-(1-naphthyl)ethanol is purified by column chromatography on silica gel.

5. Enantiomeric Excess Determination:

-

The enantiomeric excess (ee) of the purified product is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral GC to confirm the stereoselectivity of the bioreduction.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the biocatalytic synthesis of this compound.

Caption: Workflow for the biocatalytic synthesis of this compound.

References

- 1. This compound | 15914-84-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. (±)-1-(1-萘基)乙醇 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. (±)-1-(1-Naphthyl)ethanol | Benzene Compounds | Ambeed.com [ambeed.com]

- 4. 1-ナフタレンエタノール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Naphthalen-1-ethanol | C12H12O | CID 13047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

Synthesis of (S)-(-)-1-(1-Naphthyl)ethanol from 1-acetonaphthone

Introduction

(S)-(-)-1-(1-Naphthyl)ethanol is a valuable chiral intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to mevinic acid analogues, which are potent HMG-CoA reductase inhibitors used in cholesterol-lowering drugs (statins).[1][2] The enantioselective reduction of the prochiral ketone, 1-acetonaphthone, is the most direct and widely studied route to this chiral alcohol. This technical guide provides an in-depth overview of the primary synthetic methodologies, complete with experimental protocols and comparative data, tailored for researchers and professionals in drug development.

Synthetic Strategies

The synthesis of this compound from 1-acetonaphthone is predominantly achieved through asymmetric reduction. The key challenge lies in controlling the stereochemistry to selectively produce the desired (S)-enantiomer. The most successful and widely documented methods fall into three main categories:

-

Biocatalytic Reduction: Utilizing whole-cell microorganisms or isolated enzymes to perform the enantioselective reduction.

-

Asymmetric Hydrogenation: Employing chiral transition metal catalysts, typically rhodium or ruthenium-based, in the presence of a hydrogen source.

-

Corey-Bakshi-Shibata (CBS) Reduction: A chemical reduction using a stoichiometric borane source with a chiral oxazaborolidine catalyst.

The following sections will detail the experimental protocols and quantitative data associated with each of these methods.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data from various reported methods for the synthesis of this compound.

| Method | Catalyst/Microorganism | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Biocatalytic Reduction | Candida viswanathii MTCC 5158 | Cellular enzymes | Culture Media | 25 | - | >97 | - | >99 | [1] |

| Biocatalytic Reduction | Pichia kudriavzevii | Cellular enzymes | Culture Media | - | 24 | 75 | 67 | 100 | [2] |

| Asymmetric Hydrogenation | (S,S)-Diop-RuCl₂-(S)-Me-BIMAH | H₂ (30 bar) | Toluene | 25 | 16 | 99.2 | - | 98 | [3] |

| Asymmetric Hydrogenation | (S,S)-Diop-RuCl₂-(S)-i-Pr-BIMAH | H₂ (30 bar) | Toluene | 25 | 16 | 98.2 | - | 95 | [3] |

| CBS Reduction (Analogous) | (R,R)-Hydrobenzoin/BH₃·THF | BH₃·THF | THF | 0 | 1-2 | - | 90 | 95 (for 2-Acetonaphthone) | [4] |

Experimental Protocols

Biocatalytic Reduction using Candida viswanathii

This protocol is based on the findings reported for the enantioselective reduction of 1-acetonaphthone using the yeast strain Candida viswanathii.[1]

Materials:

-

Candida viswanathii MTCC 5158

-

Culture medium (e.g., yeast extract, mannitol)

-

1-Acetonaphthone

-

Phosphate buffer (pH 8)

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

Procedure:

-

Cultivation of Microorganism: Cultivate Candida viswanathii in a suitable medium containing mannitol (1% w/v) and yeast extract (0.5%). For enhanced enzyme production, 1-acetonaphthone (2 mM) can be added during the early cultivation period. The optimal growth conditions are a temperature of 25°C and a pH of 10.

-

Resting Cell Preparation: Harvest the yeast cells by centrifugation and wash them with phosphate buffer.

-

Bioreduction: Prepare a suspension of resting cells (200 g/L) in phosphate buffer (pH 8). Add 1-acetonaphthone to a final concentration of 2 g/L.

-

Reaction: Incubate the reaction mixture at 25°C with agitation. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete (typically >97% conversion), saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Asymmetric Hydrogenation

This protocol is a general representation based on the patent literature for asymmetric hydrogenation of 1-acetonaphthone.[3]

Materials:

-

1-Acetonaphthone

-

Anhydrous Toluene

-

Chiral Ruthenium Catalyst (e.g., (S,S)-Diop-RuCl₂-(S)-Me-BIMAH)

-

Potassium tert-butoxide

-

Hydrogen gas (high pressure)

-

Hydrogenation reactor

Procedure:

-

Reactor Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1-acetonaphthone (10 mmol) in anhydrous toluene (30 mL).

-

Catalyst Loading: Transfer the solution to a high-pressure hydrogenation reactor. Add the chiral ruthenium catalyst (e.g., 10 mg) and potassium tert-butoxide (70 mg, 0.6 mmol).

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 30 bar. Stir the reaction mixture at 25°C for 16 hours.

-

Work-up: After the reaction, carefully release the hydrogen pressure. Filter the reaction mixture to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. The product can be used in the next step without further purification if the conversion and enantioselectivity are high.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a well-established method for the asymmetric reduction of prochiral ketones.[5][6][7] The following is a general protocol.

Materials:

-

1-Acetonaphthone

-

Anhydrous Tetrahydrofuran (THF)

-

(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Ethyl acetate for extraction

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the (S)-(-)-2-Methyl-CBS-oxazaborolidine catalyst (e.g., 0.1 eq) under a nitrogen atmosphere.

-

Addition of Reducing Agent: Cool the flask to 0°C and slowly add the borane-dimethyl sulfide complex or borane-THF complex (e.g., 1.2 eq).

-

Substrate Addition: To the cooled catalyst-borane mixture, add a solution of 1-acetonaphthone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5°C.

-

Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature and monitor the progress by TLC.

-

Quenching: Once the reaction is complete, cool the mixture to 0°C and slowly add methanol to quench the excess borane.

-

Work-up: Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from 1-acetonaphthone, highlighting the different catalytic approaches.

Caption: Synthetic routes to this compound.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the CBS reduction is dictated by the coordination of the ketone to the chiral oxazaborolidine-borane complex. The following diagram illustrates the generally accepted mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104045568A - A new process for synthesizing (R)-1-(naphthalene-1-yl)ethylamine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. CBS catalyst - Wikipedia [en.wikipedia.org]

- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

Biocatalytic Route to Enantiopure (S)-1-(1-Naphthyl) Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biocatalytic synthesis of enantiopure (S)-1-(1-naphthyl) ethanol, a valuable chiral intermediate in the pharmaceutical industry. The document details the use of various microbial whole-cell catalysts, optimized reaction conditions, and comprehensive experimental protocols. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using diagrams.

Introduction

(S)-1-(1-naphthyl) ethanol is a crucial building block in the synthesis of several active pharmaceutical ingredients, including the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The stereochemistry of the hydroxyl group is paramount to its therapeutic efficacy. Biocatalytic methods, employing whole-cell microorganisms or isolated enzymes, offer a green and highly selective alternative to traditional chemical synthesis for producing this enantiopure alcohol. These methods operate under mild conditions, often leading to high enantiomeric excess (e.e.) and conversion rates. This guide focuses on the asymmetric reduction of the prochiral ketone 1'-acetonaphthone to the desired (S)-alcohol enantiomer using various yeast strains.

Comparative Performance of Biocatalysts

A variety of yeast strains have been successfully employed for the enantioselective reduction of 1'-acetonaphthone. The following tables summarize the performance of several key biocatalysts under their respective optimized conditions.

Table 1: Biocatalytic Reduction of 1'-Acetonaphthone to (S)-1-(1-Naphthyl) Ethanol by Various Yeast Strains

| Biocatalyst | Substrate Conc. | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |

| Candida viswanathii MTCC 5158 | 2 g/L | >97 | >99 | - | [1] |

| Pichia kudriavzevii | - | 75 | 100 | 67 | [2] |

| Rhodotorula glutinis | - | 100 | >99 | 78 | [1] |

| Candida tropicalis PBR-2 MTCC 5158 | - | - | >99 | 43 | [3] |

Table 2: Optimized Reaction Conditions for Biocatalytic Synthesis

| Biocatalyst | Temperature (°C) | pH | Agitation (rpm) | Reaction Time (h) | Reference |

| Candida viswanathii MTCC 5158 | 25 | 8.0 | - | - | [1] |

| Rhodotorula glutinis | 32 | 6.5 | 200 | - | [1] |

| Saccharomyces cerevisiae | 30 | - | - | 48 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the biocatalytic synthesis of (S)-1-(1-naphthyl) ethanol.

Cultivation of Biocatalysts

3.1.1. Candida viswanathii MTCC 5158

-

Inoculum Preparation: A loopful of C. viswanathii is inoculated into a nutrient broth and incubated at 25°C for 24 hours with shaking.

-

Production Medium: The production medium contains glucose (1% w/v) and 2 mM acetophenone.

-

Cultivation: The inoculum (3% v/v) is transferred to the production medium and cultivated for 36 hours at 25°C on a rotary shaker at 200 rpm.

3.1.2. Rhodotorula glutinis

-

Cultivation Medium: A suitable medium for Rhodotorula glutinis is prepared.

-

Cultivation Conditions: The yeast is cultivated at 32°C and a pH of 6.5 with agitation at 200 rpm.

Biotransformation (Asymmetric Reduction)

The following diagram illustrates the general workflow for the biocatalytic reduction process.

Caption: General workflow for the biocatalytic synthesis of (S)-1-(1-naphthyl) ethanol.

Protocol using Resting Cells of Candida viswanathii MTCC 5158:

-

Cell Harvesting: After cultivation, the yeast cells are harvested by centrifugation at 7,000 x g for 20 minutes.

-

Cell Washing: The cell pellet is washed with a suitable buffer (e.g., phosphate buffer, 50 mM, pH 7.0) and centrifuged again at 12,000 x g for 10 minutes. The washing step is repeated.

-

Preparation of Resting Cells: The washed cell pellet is re-suspended in the same buffer to the desired cell concentration.

-

Reaction Setup: The resting cell suspension is placed in a reaction vessel.

-

Substrate Addition: 1'-acetonaphthone is added to the cell suspension. To mitigate substrate toxicity, it can be adsorbed onto a resin like XAD-7 prior to addition.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) with agitation for a specified duration. The progress of the reaction is monitored periodically.

The following diagram depicts the core biocatalytic reaction.

Caption: The asymmetric reduction of 1'-acetonaphthone to (S)-1-(1-naphthyl) ethanol.

Product Extraction and Purification

-

Extraction: After the biotransformation, the reaction mixture is extracted with an organic solvent such as ethyl acetate.

-

Drying and Concentration: The organic phase is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to obtain the pure (S)-1-(1-naphthyl) ethanol.

Chiral HPLC Analysis

The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

-

Column: A chiral stationary phase column, such as COSMOSIL CHiRAL, is used for the separation of the enantiomers.

-

Mobile Phase: A typical mobile phase for the separation of 1-(1-naphthyl)ethanol enantiomers is a mixture of n-hexane and 2-propanol (e.g., 90:10 v/v).[5]

-

Flow Rate: A suitable flow rate is maintained (e.g., 1 mL/min).

-

Detection: The eluting enantiomers are detected using a UV detector at an appropriate wavelength.

Conclusion

The biocatalytic synthesis of (S)-1-(1-naphthyl) ethanol offers a highly efficient and environmentally friendly method for producing this valuable chiral intermediate. Various yeast strains, including Candida viswanathii, Pichia kudriavzevii, and Rhodotorula glutinis, have demonstrated excellent enantioselectivity and high conversion rates. By optimizing cultivation and biotransformation parameters, it is possible to achieve preparative-scale synthesis with outstanding optical purity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and biocatalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. hplc.eu [hplc.eu]

A Technical Guide to the Microbial Preparation of (S)-(-)-1-(1-Naphthyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-1-(1-Naphthyl)ethanol is a valuable chiral intermediate in the synthesis of pharmacologically active molecules, including mevinic acid analogues, which are potent inhibitors of HMG-CoA reductase.[1][2][3] The stereoselective synthesis of this alcohol is of paramount importance, and microbial reduction of the prochiral ketone 1'-acetonaphthone presents an environmentally benign and highly selective alternative to traditional chemical methods. This guide provides an in-depth overview of the core principles, experimental protocols, and quantitative data associated with the microbial-mediated preparation of this compound.

Introduction: The Imperative for Biocatalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral alcohols, in particular, serve as critical building blocks for a wide array of pharmaceuticals.[4][5] While chemical methods for asymmetric reduction exist, they often rely on expensive catalysts, harsh reaction conditions, and may generate hazardous waste.[6] Biocatalysis, utilizing whole microbial cells or isolated enzymes, has emerged as a powerful and sustainable alternative, offering remarkable stereoselectivity under mild, aqueous conditions.[4][7]

The microbial reduction of ketones is typically mediated by a class of enzymes known as carbonyl reductases or alcohol dehydrogenases.[8] These enzymes utilize cofactors, such as NAD(P)H, to deliver a hydride to the carbonyl carbon, leading to the formation of the corresponding alcohol.[8] The exquisite three-dimensional structure of the enzyme's active site dictates the facial selectivity of the hydride attack, resulting in the preferential formation of one enantiomer. This guide focuses on the application of this principle to the synthesis of this compound from 1'-acetonaphthone.

Microbial Catalysts for the Asymmetric Reduction of 1'-Acetonaphthone

A diverse range of microorganisms, including yeasts, fungi, and bacteria, have been successfully employed for the enantioselective reduction of 1'-acetonaphthone. The choice of biocatalyst is critical as it directly influences the yield, enantiomeric excess (e.e.), and overall efficiency of the process.

Yeast Strains

Yeasts are among the most extensively studied microorganisms for ketone reductions. Several species have demonstrated exceptional performance in the synthesis of this compound:

-

Geotrichum candidum and Candida parapsilosis have shown excellent results, yielding the (S)-alcohol with high enantiomeric selectivity.[9]

-

Candida viswanathii , a strain isolated from soil, is capable of producing enantiopure (S)-alcohol with high conversion rates.[3] Studies have shown that the carbonyl reductase in this organism is constitutively expressed.[3]

-

Pichia kudriavzevii has been identified as a potent biocatalyst, producing (S)-1-(1-naphthyl)ethanol with excellent enantiomeric excess and good conversion and yield.[1][2]

-

Rhodotorula glutinis strains have been shown to effectively reduce 1'-acetonaphthone, achieving excellent enantiomeric excess and high conversion rates.[1]

Bacterial Strains

While yeasts are more commonly reported for this specific transformation, certain bacteria also possess the requisite enzymatic machinery:

-

Bacillus cereus has been identified as a potent strain for the resolution and conversion of (R)-1-(1-naphthyl)ethanol to produce the (S)-enantiomer with high yield.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the microbial reduction of 1'-acetonaphthone. This allows for a clear comparison of the efficacy of different microorganisms under their respective optimized conditions.

| Microorganism | Substrate Conc. | Conversion (%) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Geotrichum candidum | - | 84 | - | >99 (S) | [9] |

| Candida parapsilosis | - | 43 | - | >98 (S) | [9] |

| Candida viswanathii MTCC 5158 | 2 g/L | >97 | - | >99 (S) | [3] |

| Pichia kudriavzevii | - | 75 | 67 | 100 (S) | [1][2] |

| Rhodotorula glutinis | - | 100 | 78 | >99 (S) | [1] |

| Bacillus cereus WG3 | - | 86 (of R-form) | 95 (of S-form) | 80 (S) | [1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the microbial preparation of this compound.

Microorganism Cultivation

Objective: To grow a sufficient quantity of microbial biomass for the biotransformation reaction.

Example Protocol for Yeast (e.g., Candida viswanathii)

-

Media Preparation: Prepare a suitable growth medium. A typical medium might consist of (per liter): 10 g yeast extract, 20 g peptone, and 20 g dextrose. For C. viswanathii, mannitol (1% w/v) has been found to be beneficial for both growth and enzyme production.[3]

-

Sterilization: Autoclave the medium at 121°C for 20 minutes.

-

Inoculation: Inoculate the sterile medium with a fresh culture of the yeast strain.

-

Incubation: Incubate the culture at an optimal temperature (e.g., 25°C for C. viswanathii) with shaking (e.g., 200 rpm) for 24-48 hours, or until the culture reaches the late logarithmic or early stationary phase of growth.[3]

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Washing: Wash the cell pellet with a sterile buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium components. The resulting "resting cells" are now ready for the biotransformation.

Whole-Cell Biotransformation

Objective: To carry out the asymmetric reduction of 1'-acetonaphthone using the cultivated microbial cells.

Example Protocol:

-

Reaction Setup: Prepare a reaction mixture in a suitable vessel (e.g., Erlenmeyer flask). The mixture typically contains:

-

Substrate Addition: Add 1'-acetonaphthone to the reaction mixture. The optimal substrate concentration needs to be determined for each microorganism to avoid substrate inhibition (e.g., 2 g/L for C. viswanathii).[3] The substrate can be added directly or adsorbed onto a resin (e.g., XAD-7) to control its concentration in the aqueous phase and reduce toxicity.[9]

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 25°C for C. viswanathii) with agitation for a predetermined time (e.g., 12-24 hours).[3]

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by techniques such as HPLC or GC to determine the conversion of the substrate and the formation of the product.

Product Extraction and Analysis

Objective: To isolate and purify the this compound and determine its enantiomeric excess.

Example Protocol:

-

Cell Removal: After the reaction is complete, remove the microbial cells from the reaction mixture by centrifugation or filtration.

-

Extraction: Extract the product from the supernatant/filtrate using an appropriate organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

-

Analysis:

-

Structure Confirmation: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and MS.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess of the product using chiral HPLC or chiral GC.

-

Visualizing the Process

Diagrams are essential for understanding the workflow and the underlying biochemical processes.

Caption: Experimental workflow for microbial reduction.

Caption: Generalized enzymatic reduction pathway.

Conclusion and Future Outlook

The microbial reduction of 1'-acetonaphthone to this compound is a highly efficient and stereoselective method for the production of this valuable chiral intermediate. A variety of microorganisms, particularly yeast strains, have demonstrated the ability to perform this transformation with excellent enantiomeric excess and good yields. The use of whole-cell biocatalysts is advantageous as it circumvents the need for enzyme purification and facilitates the in-situ regeneration of essential cofactors.

Future research in this area will likely focus on several key aspects:

-

Strain Improvement: Genetic and metabolic engineering of promising microbial strains to enhance enzyme activity, substrate tolerance, and overall productivity.

-

Enzyme Discovery: Prospecting for novel carbonyl reductases with superior properties from diverse environmental niches.

-

Process Optimization: Development of advanced fermentation and biotransformation strategies, such as high-cell-density fermentation and in-situ product removal, to improve volumetric productivity and simplify downstream processing.

-

Immobilization: The use of immobilized cells or enzymes to improve catalyst stability and reusability, making the process more cost-effective for industrial applications.[3]

By addressing these areas, the microbial synthesis of this compound can be further refined, offering a truly green and economically viable manufacturing route for this important pharmaceutical precursor.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 7. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data for (S)-(-)-1-(1-Naphthyl)ethanol: A Technical Guide

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the chiral alcohol (S)-(-)-1-(1-Naphthyl)ethanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected spectral features, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis of this and similar chiral compounds.

While direct access to fully detailed and openly available spectral data for this compound is limited, this guide synthesizes information from established spectroscopic databases and provides generalized experimental methodologies based on standard laboratory practices. The quantitative data presented in the tables below is based on typical chemical shifts and absorption frequencies for the functional groups present in the molecule and should be considered illustrative pending acquisition of certified reference spectra.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound. It is important to note that actual experimental values may vary slightly depending on the solvent, concentration, and instrument used. The primary data for this compound is available in databases such as SpectraBase, which may require a subscription for full access.[1][2]

Table 1: ¹H NMR Spectroscopic Data (Expected)

Solvent: CDCl₃ Frequency: 400 MHz (representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 - 7.40 | Multiplet | 7H | Ar-H (Naphthyl) |

| ~5.70 | Quartet | 1H | CH-OH |

| ~2.50 | Singlet (broad) | 1H | OH |

| ~1.70 | Doublet | 3H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Solvent: CDCl₃ Frequency: 100 MHz (representative)

| Chemical Shift (δ) ppm | Assignment |

| ~143.0 | Ar-C (Quaternary) |

| ~134.0 | Ar-C (Quaternary) |

| ~130.5 | Ar-C (Quaternary) |

| ~129.0 - 122.0 | Ar-CH |

| ~70.0 | CH-OH |

| ~25.0 | CH₃ |

Table 3: IR Spectroscopic Data (Expected)

Technique: Attenuated Total Reflectance (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch |

| ~3050 | Medium | Ar C-H stretch |

| ~2970 | Medium | Aliphatic C-H stretch |

| ~1600, ~1510 | Medium-Strong | C=C Aromatic ring stretch |

| ~1220 | Strong | C-O stretch |

| ~800, ~775 | Strong | Ar C-H bend (out-of-plane) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of chiral alcohols like this compound.

¹H and ¹³C NMR Spectroscopy

This protocol describes the sample preparation and acquisition of NMR spectra for this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ with TMS in a small vial.

-

Mix thoroughly using a vortex mixer until the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Example on a 400 MHz Spectrometer):

-

Insert the NMR tube into the spectrometer's autosampler or manual probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse program: zg30

-

Number of scans: 16-32

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time: ~4 seconds

-

Spectral width: ~20 ppm

-

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse program: zgpg30

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay (d1): 2 seconds

-

Acquisition time: ~1-2 seconds

-

Spectral width: ~240 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H spectrum.

-

Pick and list the peaks for both spectra.

-

IR Spectroscopy (FTIR-ATR)

This protocol details the procedure for obtaining an IR spectrum of liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

This compound (as a liquid or melt)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal.

-

-

Sample Application:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid at room temperature, it may need to be gently warmed to its melting point before application.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Perform baseline correction if necessary.

-

Label the major absorption peaks with their wavenumbers (cm⁻¹).

-

Correlate the observed absorption bands with the functional groups present in the molecule.

-

-

Cleaning:

-

After the measurement, carefully wipe the sample off the ATR crystal using a lint-free wipe soaked in isopropanol.

-

Ensure the crystal is clean and ready for the next measurement.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chiral alcohol like this compound.

Caption: Spectroscopic characterization workflow.

Caption: Chiral purity analysis workflow.

References

A Technical Guide to (S)-(-)-1-(1-Naphthyl)ethanol for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Synthesis, and Applications of a Key Chiral Intermediate

(S)-(-)-1-(1-Naphthyl)ethanol is a valuable chiral building block in the field of organic synthesis, particularly for the development of pharmaceuticals. Its specific stereochemistry makes it a crucial intermediate in the synthesis of enantiomerically pure compounds, where biological activity is often dependent on a single enantiomer. This technical guide provides a comprehensive overview of its commercial availability from various suppliers and details established experimental protocols for its synthesis.

Commercial Availability

This compound is readily available from a range of chemical suppliers, catering to both research and development needs as well as bulk manufacturing requirements. The typical purity offered is ≥97%, with the compound appearing as a white or slightly yellow crystalline powder. Below is a summary of offerings from several key suppliers. For the most current pricing and availability, it is recommended to consult the suppliers' websites directly.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Chem-Impex [1][2] | 15914-84-8 | ≥97% (GC) | 1 g, 5 g, Bulk Quote Available | $120.88 (1g), $408.11 (5g) |

| TCI America (via Fisher Scientific)[3] | 15914-84-8 | ≥97.0% | 1 g, 5 g | Inquire for price |

| Boron Molecular [4] | 1517-72-2 (racemate) | 97% | 5 g, 10 g, 25 g, 100 g, Bulk Quote Available | $50.00 - $947.00 |

| Sigma-Aldrich | N/A | High Purity | Various | Inquire for price |

Experimental Protocols

The synthesis of enantiomerically pure this compound is most commonly achieved through the asymmetric reduction of the prochiral ketone, 1'-acetonaphthone. Two prominent and effective methods are Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful method that utilizes a chiral catalyst to transfer hydrogen from a donor molecule, such as isopropanol or formic acid, to the ketone, yielding the chiral alcohol with high enantioselectivity. Ruthenium-based catalysts with chiral diamine ligands are commonly employed for this transformation.

Methodology:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve [RuCl₂(p-cymene)]₂ (1 equivalent) and the chiral ligand (e.g., (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine) (2.2 equivalents) in anhydrous isopropanol.

-

Stir the mixture at 80°C for 1 hour to form the active catalyst.

-

Reaction Setup: In a separate reaction vessel, dissolve 1'-acetonaphthone (100 equivalents) in a mixture of formic acid and triethylamine (5:2 molar ratio) or in anhydrous isopropanol.

-

Hydrogenation: To the substrate solution, add the freshly prepared catalyst solution (typically 0.5-1 mol%).

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 28-40°C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified this compound using chiral HPLC.

Biocatalytic Reduction

Biocatalytic reduction utilizes whole-cell microorganisms or isolated enzymes (ketoreductases) to perform the enantioselective reduction of the ketone. This "green chemistry" approach often provides excellent enantioselectivity under mild reaction conditions. Several yeast strains, such as Candida viswanathii and Pichia sp., have been shown to be effective for this transformation.[5][6]

Methodology:

-

Microorganism Culture: Cultivate the selected microorganism (e.g., Candida viswanathii MTCC 5158) in a suitable growth medium. The production of the carbonyl reductase enzyme can be enhanced by inducing the culture with a low concentration of 1'-acetonaphthone (e.g., 2 mM) during the early growth phase.[5]

-

Cell Harvesting: After a sufficient growth period, harvest the microbial cells by centrifugation.

-

Resting Cell Suspension: Prepare a suspension of the harvested "resting" cells in a buffer solution (e.g., phosphate buffer, pH 7-8).

-

Bioreduction: To the resting cell suspension, add the substrate, 1'-acetonaphthone. A co-substrate for cofactor regeneration, such as glucose or isopropanol, is typically required.

-

Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reduction by TLC or GC/HPLC.

-

Work-up: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the final product by chiral HPLC.

Logical Relationship of Synthesis Methods

The selection of a synthetic method often depends on factors such as scale, cost, required enantiopurity, and available equipment. Both Asymmetric Transfer Hydrogenation and Biocatalytic Reduction are powerful techniques to access the desired chiral alcohol from a common starting material.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. boronmolecular.com [boronmolecular.com]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of (S)-1-(1-naphthyl) ethanol by microbial ketoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chiral Landscape: A Technical Guide to the Safe Handling of (S)-(-)-1-(1-Naphthyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-1-(1-Naphthyl)ethanol, a chiral aromatic alcohol, is a valuable building block in asymmetric synthesis, particularly in the development of pharmaceutical agents. Its unique stereochemistry makes it a critical component in the creation of complex molecules with specific biological activities. However, as with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, consolidating critical data and outlining detailed protocols for its use.

Physicochemical and Toxicological Profile

A clear understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O | [1][2] |

| Molecular Weight | 172.22 g/mol | [1][2][3] |

| Appearance | Solid | [2][3][4] |

| Melting Point | 63-65 °C | [2][3] |

| Flash Point | Not applicable | [2][3] |

| Form | Solid | [2][3] |

Table 2: Toxicological Data

| Hazard Statement | Classification | Reference |

| H302 | Harmful if swallowed | [5] |

| H312 | Harmful in contact with skin | [5] |

| H332 | Harmful if inhaled | [5] |

| H413 | May cause long lasting harmful effects to aquatic life | [5] |

Experimental Protocols: A Step-by-Step Approach to Safety

Adherence to standardized experimental protocols is crucial for minimizing risks associated with the handling of this compound. The following sections provide detailed methodologies for its storage, use, and disposal.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is essential. The following workflow outlines the mandatory PPE for handling this compound.

Methodology:

-

Eye Protection: Always wear chemical safety goggles or a face shield.[2][3]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[2][3]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask is required.[2][3]

-

Protective Clothing: A lab coat should be worn to protect street clothing.

Storage and Handling Protocol

Proper storage and handling are critical to maintaining the chemical's integrity and preventing accidental exposure.

Methodology:

-

Receiving and Storage:

-

Upon receipt, inspect the container for any damage.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The storage class code is 11 for combustible solids.[2][3]

-

Keep the container tightly sealed to prevent contamination and moisture absorption.[5]

-

-

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5]

-

Avoid the formation of dust during handling.[4]

-

Prevent contact with skin, eyes, and clothing by adhering to the PPE protocol.[4]

-

Do not eat, drink, or smoke in the area where the chemical is handled.

-

Emergency Response Protocol

In the event of an exposure or spill, a rapid and informed response is crucial.

Methodology:

-

Inhalation:

-

Skin Contact:

-

Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

-

Remove contaminated clothing.

-

Seek medical attention if irritation persists.

-

-

Eye Contact:

-

Ingestion:

-

Do NOT induce vomiting.

-

If the person is conscious, rinse their mouth with water.

-

Seek immediate medical attention.[4]

-

-

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]

-

For large spills, contain the material and prevent it from entering drains or waterways.[6] Contact environmental health and safety personnel.

-

Disposal Protocol

Proper disposal of this compound and its containers is an essential part of the laboratory workflow to ensure environmental protection and regulatory compliance.

Methodology:

-

Waste Characterization: this compound waste should be considered hazardous.

-

Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[6]

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound, fostering a secure research environment and enabling the continued advancement of science.

References

- 1. 1-(1-Naphthyl)ethanol | C12H12O | CID 98030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (±)-1-(1-萘基)乙醇 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. (±)-1-(1-Naphthyl)ethanol = 99.0 GC 1517-72-2 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cpachem.com [cpachem.com]

An In-depth Technical Guide to the Solubility of (S)-(-)-1-(1-Naphthyl)ethanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(-)-1-(1-Naphthyl)ethanol, a chiral aromatic alcohol of significant interest in synthetic chemistry and pharmaceutical development. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information, analogous data for a structurally related compound, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a chiral secondary alcohol featuring a naphthyl group attached to a stereogenic center. Its chemical structure imparts a combination of aromatic, nonpolar characteristics from the naphthalene ring and polar properties from the hydroxyl group. This amphiphilic nature governs its solubility in various organic solvents. Understanding its solubility is crucial for applications in asymmetric synthesis, as a chiral resolving agent, and in the formulation of potential pharmaceutical intermediates.

Qualitative Solubility Profile

General solubility assessments indicate that this compound exhibits good solubility in a range of common organic solvents. It is reported to be soluble in alcohols, ethers, and aromatic hydrocarbons.[1] Conversely, its solubility in water is limited due to the large, hydrophobic naphthalene moiety.[2]

Quantitative Solubility Data (Analogous Compound)

The following table summarizes the mole fraction solubility of naphthalene in several organic solvents at various temperatures. This data is presented to illustrate general trends that may be partially applicable to this compound.

Table 1: Mole Fraction Solubility of Naphthalene in Select Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x₁) of Naphthalene |

| Methanol | 274.0 | 0.0107 |

| 286.7 | 0.0163 | |

| 299.5 | 0.0255 | |

| 306.8 | 0.0333 | |

| 310.6 | 0.0390 | |

| 317.1 | 0.052 | |

| 329.9 | 0.102 | |

| 334.0 | 0.143 | |

| 338.9 | 0.255 | |

| 341.6 | 0.387 | |

| 342.7 | 0.497 | |

| 344.9 | 0.666 | |

| 346.0 | 0.732 | |

| 347.1 | 0.794 | |

| 347.5 | 0.820 | |

| Ethanol | 304.26 - 339.76 | Data not specified in mole fraction |

| Acetone | 297.17 - 322.70 | Data not specified in mole fraction |

| Toluene | 291.35 - 334.65 | Data not specified in mole fraction |

| Heptane | 290.25 - 333.75 | Data not specified in mole fraction |

| 1-Butanol | 313.77 - 342.8 | Data not specified in mole fraction |

Source: IUPAC-NIST Solubilities Database[3], Journal of Chemical & Engineering Data[4]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established experimental methodologies are recommended.

Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely used technique for determining the equilibrium solubility of a solid in a liquid.[5][6]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed, thermostatically controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker).

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the saturated solution is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.

-

Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis spectrophotometry after appropriate dilution.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as g/L, mol/L, or mole fraction.

Diagram 1: Isothermal Saturation Method Workflow

Caption: Workflow for determining solubility via the isothermal saturation method.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, technique for determining solubility that does not require sophisticated analytical instrumentation.[7][8]

Methodology:

-

Saturation: A saturated solution is prepared by adding an excess of this compound to a known volume of the solvent in a flask and stirring until equilibrium is reached, as described in the isothermal saturation method.

-

Filtration: The saturated solution is filtered to remove any undissolved solid.

-

Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed, dry evaporating dish.

-

Drying: The solvent is carefully evaporated from the dish, typically in a fume hood or under gentle heating. The remaining solid residue is then dried to a constant weight in an oven at a temperature below the melting point of the compound.

-

Weighing: The evaporating dish containing the dried solute is cooled in a desiccator and then weighed accurately.

-

Calculation: The mass of the dissolved solute is determined by subtracting the initial mass of the empty evaporating dish. The solubility is then calculated as the mass of the solute per volume of the solvent used.

Diagram 2: Gravimetric Solubility Determination Workflow

Caption: Step-by-step process for the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Solvent Polarity: Due to its hydroxyl group, the compound will exhibit higher solubility in polar solvents like alcohols (e.g., methanol, ethanol) and acetone compared to nonpolar solvents like hexane. The aromatic naphthalene ring contributes to its solubility in aromatic solvents like toluene.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be experimentally determined for each solvent system.

-

Intermolecular Forces: The ability of the hydroxyl group to act as a hydrogen bond donor and acceptor will be a key factor in its interaction with protic and aprotic polar solvents. Van der Waals forces between the naphthalene ring and the solvent molecules will also play a significant role, particularly in nonpolar and aromatic solvents.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, its structural features suggest good solubility in a variety of common organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The choice of the isothermal saturation method coupled with a suitable analytical technique is recommended for achieving high accuracy and precision. The gravimetric method offers a simpler alternative when high-end analytical instrumentation is not available. Further research to quantify the solubility of this important chiral building block in a range of solvents at different temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. chembk.com [chembk.com]

- 2. CAS 773-99-9: 1-Naphthaleneethanol | CymitQuimica [cymitquimica.com]

- 3. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

A Technical Guide to Chiral Alcohols in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral alcohols are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical industry. Their importance stems from the stereospecific interactions of enantiomerically pure compounds with biological systems. The three-dimensional arrangement of substituents around a stereogenic center in a chiral alcohol can dictate the efficacy, selectivity, and safety of a drug molecule.[1][2] This guide provides an in-depth overview of the core methodologies for preparing enantiomerically enriched alcohols, focusing on asymmetric reduction, kinetic resolution, and the use of chiral auxiliaries. Detailed experimental protocols, comparative data, and logical workflows are presented to aid researchers in the strategic synthesis of these vital compounds.

Core Synthetic Strategies

The synthesis of enantiomerically pure alcohols primarily relies on three strategic approaches: the asymmetric reduction of prochiral ketones, the kinetic resolution of racemic alcohols, and the diastereoselective functionalization of substrates bearing a chiral auxiliary.

Asymmetric Reduction of Prochiral Ketones

The most direct route to chiral alcohols is the enantioselective reduction of prochiral ketones. This method constructs the desired stereocenter in a single step, offering high atom economy. The success of this strategy hinges on the use of a chiral catalyst or reagent that can effectively differentiate between the two prochiral faces of the carbonyl group.

Key Methodologies:

-

Catalytic Asymmetric Hydrogenation: This powerful technique employs transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands to catalyze the addition of hydrogen to a ketone.[3][4][5]

-